cis-2-Butyl-5-methyl-1,3-dioxane
Description
cis-2-Butyl-5-methyl-1,3-dioxane (C₉H₁₈O₂) is a six-membered cyclic ether with a cis-configuration of substituents at the 2- and 5-positions. The compound features a butyl group at position 2 and a methyl group at position 5, creating steric and electronic effects that influence its physicochemical properties. This dioxane derivative is structurally related to other cyclic ethers and esters, often serving as a solvent or intermediate in organic synthesis.
Properties
CAS No. |
41824-29-7 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-butyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-9-10-6-8(2)7-11-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
SJRRYRAMBIACCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1OCC(CO1)C |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Structure
cis-2-Butyl-5-methyl-1,3-dioxane (CAS Registry Number: 41824-28-6) is characterized by a molecular formula of C9H18O2 and a molecular weight of 158.2380. The "cis" designation indicates that the butyl group at position 2 and the methyl group at position 5 are positioned on the same side of the dioxane ring plane. This stereochemistry is crucial for its physical properties and potential applications.
General Synthesis Approaches for 1,3-Dioxanes
Acetalation Mechanism
The primary synthetic route for 1,3-dioxane derivatives involves acid-catalyzed condensation between an aldehyde and a 1,3-diol. This reaction proceeds through an acetalation mechanism that forms the characteristic six-membered heterocyclic ring with two oxygen atoms.
Classical Condensation Procedure
Based on similar compounds synthesized in the literature, the general procedure involves:
Specific Preparation Methods for this compound
Adaptation of Established Dioxane Syntheses
Drawing from the synthesis of analogous compounds, this compound can be prepared through the following procedure:
Reagent Preparation
The key starting materials include:
- Butyraldehyde (butanal)
- 2-Methylpropane-1,3-diol
Reaction Procedure
- In a three-necked round-bottom flask (250 ml capacity) fitted with a mechanical stirrer, thermometer, and Dean-Stark apparatus equipped with a double surface water condenser, combine butyraldehyde (0.1 mole) and 2-methylpropane-1,3-diol (0.1 mole).
- Add cyclohexane (50 ml) as solvent and a catalytic amount of p-toluenesulphonic acid (approximately 0.35 g).
- Reflux the mixture while continuously removing water to drive the equilibrium toward product formation.
- After completion (typically 2-3 hours), wash the reaction mixture with a saturated solution of sodium carbonate.
- Remove the solvent under vacuum using a rotary evaporator.
- Purify the product by distillation under reduced pressure, collecting the appropriate fraction.
This method is adapted from the documented synthesis of the related compound 2-isobutyl-5-methyl-1,3-dioxane, which achieved 80% yield with similar starting materials.
Alternative Synthetic Approach Using 3,3-Bis(hydroxymethyl)butan-2-one
Based on detailed procedures for similar compounds reported by Drewes et al., an alternative synthesis involves:
- Prepare 3,3-bis(hydroxymethyl)butan-2-one from butan-2-one and methanal, allowing the reaction to proceed for 60 hours at 25°C with careful control of pH at 8.5.
- React 3,3-bis(hydroxymethyl)butan-2-one (7.3 g; 0.055 mol) with butyraldehyde (0.055 mol) and a catalytic amount of toluene-p-sulphonic acid.
- Dissolve the reactants in dry benzene (150 ml) and reflux in a Dean and Stark apparatus for 2 hours.
- Concentrate the solution in vacuo to afford a residue which may crystallize on cooling.
- Purify the product using column chromatography with appropriate solvents.
Stereoselective Synthesis for cis Isomer Enrichment
Controlling stereochemistry to favor the cis isomer requires specific considerations:
- Temperature control: Lower temperatures typically favor kinetic products over thermodynamic ones, potentially enhancing cis selectivity.
- Catalyst selection: Different acid catalysts can influence the stereochemical outcome of the reaction.
- Solvent effects: The choice of solvent can impact stereoselectivity through differential stabilization of reaction intermediates.
- Reaction time: Shorter reaction times may favor the kinetic product (often the cis isomer) before equilibration to the thermodynamically more stable trans isomer occurs.
Analytical Characterization Methods
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides definitive structural and stereochemical information for this compound:
1H NMR Analysis
For analogous cis-configured 1,3-dioxanes, characteristic signals include:
- Distinctive coupling patterns for the axial and equatorial protons at positions 4 and 6
- Chemical shift differences between cis and trans isomers, particularly for the proton at C2
- Specific J-coupling constants that reflect the dihedral angles in the cis configuration
13C NMR Analysis
Carbon-13 NMR provides valuable stereochemical information:
- The chemical shifts of C2 and C5 are particularly diagnostic
- Substituent effects on the 13C chemical shifts have been documented, with specific differences between axial and equatorial substituents
Based on studies of similar compounds, the influence of the C2 substituent on the 13C chemical shifts is quantifiable. For instance, a methyl substituent at C2 typically causes a 5.3 ppm shift at C2 and minimal change at C5, while larger groups like t-butyl can cause shifts of 14.0 ppm at C2 and -0.5 ppm at C5.
Gas Chromatography and Mass Spectrometry
GC-MS analysis can be employed for:
- Compound identification through mass spectral fragmentation patterns
- Purity assessment
- Isomer separation and quantification
X-ray Crystallography
For definitive stereochemical assignment, X-ray crystallography provides unambiguous structural confirmation. This technique has been successfully applied to similar cis-configured 1,3-dioxanes, allowing precise determination of bond angles, lengths, and substituent orientations.
Conformational Analysis and Stereochemical Considerations
Ring Conformation
The 1,3-dioxane ring typically adopts a chair conformation similar to cyclohexane, with substituents occupying either axial or equatorial positions. For this compound:
Stereoelectronic Effects
Comparative Analysis with Related Compounds
Understanding the synthesis and properties of this compound is enhanced by examining related compounds:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Butyl-5-methyl-1,3-dioxane can undergo oxidation reactions to form corresponding dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction of this compound can lead to the formation of diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
- Oxidation products may include hydroxylated or carbonylated dioxanes.
- Reduction products may include diols.
- Substitution reactions can yield halogenated dioxanes or other substituted derivatives.
Scientific Research Applications
Chemistry: cis-2-Butyl-5-methyl-1,3-dioxane is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.
Biology and Medicine: Research has explored the potential of this compound in drug design and development. Its ability to form stable complexes with various biological molecules makes it a candidate for pharmaceutical applications.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of cis-2-Butyl-5-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Isomerism and Stereochemistry
cis-2-Butyl-5-methyl-1,3-dioxane belongs to a family of C₉H₁₈O₂ isomers, including:
- trans-2-Butyl-5-methyl-1,3-dioxane : The trans-isomer exhibits distinct stereochemistry, leading to differences in polarity, boiling points, and solubility.
- Octanoic acid, 2-methyl-: A linear carboxylic acid derivative with a branched chain, contrasting sharply in reactivity and application due to its acidic functional group.
- 2H-Pyran, 2-butoxytetrahydro- : A pyran-derived ether with a butoxy substituent, differing in ring size and substituent positioning .
Table 1: Key Structural Differences
| Compound | Functional Groups | Ring Size | Substituent Positions |
|---|---|---|---|
| This compound | Ether (1,3-dioxane) | 6-membered | cis-2-butyl, 5-methyl |
| trans-2-Butyl-5-methyl-1,3-dioxane | Ether (1,3-dioxane) | 6-membered | trans-2-butyl, 5-methyl |
| Octanoic acid, 2-methyl- | Carboxylic acid | N/A | Branched alkyl chain |
| 2H-Pyran, 2-butoxytetrahydro- | Ether (tetrahydropyran) | 6-membered | 2-butoxy |
Physicochemical Properties
While experimental data for this compound is scarce, inferences can be drawn from its analogs:
- Boiling Points : Cyclic ethers like 1,3-dioxanes generally have higher boiling points than linear esters (e.g., methyl laurate in ) due to stronger dipole interactions. The cis-isomer may exhibit a slightly higher boiling point than the trans-isomer due to reduced symmetry and increased polarity .
- Solubility: The cis-configuration likely enhances water solubility compared to trans-isomers, as seen in analogous cyclic systems. However, both isomers are less polar than carboxylic acids like octanoic acid derivatives, which exhibit higher aqueous solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing cis-2-butyl-5-methyl-1,3-dioxane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves acid-catalyzed cyclocondensation of diols (e.g., 1,3-propanediol) with ketones or aldehydes. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving yield . Optimization includes:
- Catalyst selection (Brønsted vs. Lewis acids).
- Temperature control to avoid side reactions (e.g., transesterification).
- Solvent choice for azeotropic water removal.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve stereochemistry and confirm the cis configuration. SHELX is robust for small-molecule refinement even with twinned data .
- NMR spectroscopy : and NMR distinguish axial/equatorial substituents. For example, coupling constants () reveal chair conformations .
Q. What protocols ensure purity and stability of this compound during storage?
- Methodological Answer :
- Purity assessment : GC or HPLC with UV detection (≥98% purity threshold) .
- Stability : Store under inert gas (N/Ar) at 0–10°C to prevent oxidation or hydrolysis. Avoid light exposure due to potential photodegradation .
Q. How is the biological activity of this compound evaluated in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with cytochrome P450 or hydrolases using fluorogenic substrates.
- Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2) with IC determination .
Advanced Research Questions
Q. What computational methods predict the thermal decomposition mechanism of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Gibbs energy profiles for decomposition pathways (e.g., retro-Diels-Alder or ring-opening). For analogous 5-nitro-1,3-dioxanes, activation energies correlate with substituent electronegativity .
- Example Data :
| Substituent (R) | ΔG (kcal/mol) |
|---|---|
| H | 25.3 |
| Methyl | 27.1 |
| Br | 29.8 |
Q. How do substituents influence the conformational energy of this compound?
- Methodological Answer :
- Acid-catalyzed equilibration studies (e.g., using HCl in dioxane) reveal substituent effects. Electron-withdrawing groups (e.g., -NO) reduce conformational energy barriers by stabilizing transition states via non-classical C–H···O hydrogen bonds .
- Key Finding : A para-CF group on a 5-aryl substituent lowers ΔG by 3.2 kcal/mol compared to -OCH.
Q. What environmental safety considerations apply to this compound under EU regulations?
- Methodological Answer :
- RoHS Compliance : Screen for restricted isomers (e.g., 5-sec-butyl derivatives) using LC-MS. The EU prohibits isomers with aquatic toxicity (LC < 1 mg/L) .
- Degradation Studies : Conduct OECD 301F tests to assess biodegradability in wastewater.
Q. How can contradictions between computational and experimental data on stereochemical outcomes be resolved?
- Methodological Answer :
- Multi-method validation : Compare DFT-predicted dipole moments with experimental dielectric constant measurements.
- Dynamic NMR : Resolve fluxional behavior at variable temperatures (e.g., -40°C to 80°C) to detect ring-flipping barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
